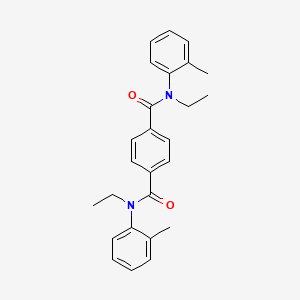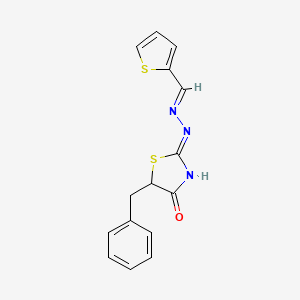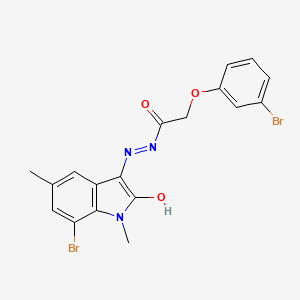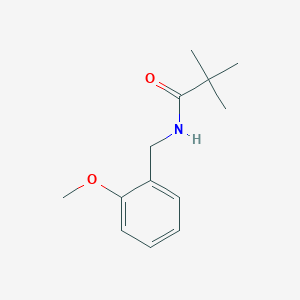
N,N'-diethyl-N,N'-bis(2-methylphenyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-diethyl-N,N'-bis(2-methylphenyl)terephthalamide, also known as DEET, is a widely used insect repellent. DEET is a colorless, oily liquid with a faint odor, and it is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. DEET has been used for over 60 years and is considered to be one of the most effective insect repellents available.
Mécanisme D'action
The exact mechanism of action of N,N'-diethyl-N,N'-bis(2-methylphenyl)terephthalamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemicals that are produced by the human body. This compound may also interfere with the insect's sense of smell, making it difficult for them to locate their host.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects on insects. This compound can disrupt the normal functioning of the insect's nervous system, leading to confusion, disorientation, and ultimately death. This compound can also interfere with the insect's feeding behavior, leading to reduced feeding and growth rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-diethyl-N,N'-bis(2-methylphenyl)terephthalamide in lab experiments is its effectiveness in repelling a wide range of insects. This compound is also relatively easy to obtain and is available in a variety of formulations, making it easy to use in different types of experiments. However, this compound can be toxic to some insects, and its effects on non-target organisms are not well understood. Additionally, this compound can be expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N,N'-diethyl-N,N'-bis(2-methylphenyl)terephthalamide. One area of research is the development of new, more effective insect repellents that are less toxic to humans and the environment. Another area of research is the investigation of the long-term effects of this compound exposure on human health and the environment. Finally, there is a need for more research on the effects of this compound on non-target organisms, including beneficial insects and other wildlife.
Méthodes De Synthèse
N,N'-diethyl-N,N'-bis(2-methylphenyl)terephthalamide is synthesized by a reaction between terephthalic acid and diethylamine in the presence of thionyl chloride. The resulting product is then purified through a series of distillations and recrystallizations to obtain pure this compound.
Applications De Recherche Scientifique
N,N'-diethyl-N,N'-bis(2-methylphenyl)terephthalamide has been extensively studied for its insect-repelling properties and has been used in a variety of scientific research applications. This compound is commonly used in field studies to assess the effectiveness of different insect repellents and to study the behavior of insects in response to repellents. This compound is also used in laboratory studies to investigate the physiological and biochemical effects of insect repellents on insects.
Propriétés
IUPAC Name |
1-N,4-N-diethyl-1-N,4-N-bis(2-methylphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-5-27(23-13-9-7-11-19(23)3)25(29)21-15-17-22(18-16-21)26(30)28(6-2)24-14-10-8-12-20(24)4/h7-18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKXWBGKSIMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)



![N-(2-chlorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6053526.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)

![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
